molecular formula C14H10ClF3N2O2 B1423706 8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1325306-24-8

8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Cat. No. B1423706
M. Wt: 330.69 g/mol
InChI Key: BEGPMCJBADMTPF-UHFFFAOYSA-N
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Description

The compound “8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” is a complex organic molecule. It contains a naphthyridine core, which is a type of aromatic heterocycle . The molecule also has a trifluoroacetyl group attached, which is derived from trifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The naphthyridine core would contribute to the aromaticity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoroacetyl group and the naphthyridine core. Trifluoroacetyl groups can participate in various reactions, including nucleophilic acyl substitution and Friedel-Crafts acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the trifluoroacetyl group might increase the compound’s reactivity and polarity .

Scientific Research Applications

Synthesis and Potential as MAO Inhibitors

Research conducted by Kulikova et al. (2023) focuses on the synthesis of novel benzo[b][1,6]naphthyridine derivatives, including 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines. These compounds have been investigated for their potential as Monoamine Oxidase (MAO) inhibitors, a key area in treating neurological disorders such as depression and Parkinson’s disease. The study highlighted the low micromolar range potency of certain derivatives as MAO B inhibitors (Kulikova et al., 2023).

Facile Synthesis Techniques

A study by Puchakayala Bharath Kumar Reddy et al. (2018) developed a simple and efficient one-pot synthesis of 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines. This method involves reductive amination of 2-chloro-3-formylquinolines, followed by a sequential one-pot reaction, demonstrating an innovative approach in synthesizing these compounds (Puchakayala Bharath Kumar Reddy et al., 2018).

Fluorescent DNA-Binding Compounds

Okuma et al. (2014) synthesized dibenzo[b,h][1,6]naphthyridines using a one-pot method. They found that some of these compounds, specifically 6-methyl-1,6-dibenzonaphthyridinium triflates, exhibited strong fluorescence and altered fluorescence intensities when intercalated into double-stranded DNA. This finding suggests potential applications in biochemical and medical research, particularly in studying DNA interactions (Okuma et al., 2014).

Antimicrobial Evaluations

A study by Bhambi et al. (2009) investigated alkoxyphthalimide derivatives of naphthyridine for antimicrobial properties. This research highlights the potential of naphthyridine derivatives in developing new antimicrobial agents, which is crucial in the era of increasing antibiotic resistance (Bhambi et al., 2009).

properties

IUPAC Name

8-chloro-2-(2,2,2-trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O2/c15-7-1-2-10-8(5-7)12(21)9-6-20(4-3-11(9)19-10)13(22)14(16,17)18/h1-2,5H,3-4,6H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGPMCJBADMTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
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8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
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8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
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8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 6
8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

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